Ezh2-IN-14 EZH2 Enzymatic Potency: 12 nM IC50 Cross-Study Comparison with Tazemetostat, GSK126, and CPI-1205
Ezh2-IN-14 demonstrates an EZH2 enzymatic IC50 of 12 nM in cell-free methyltransferase assays, positioning it within the low nanomolar potency range characteristic of validated EZH2 chemical probes . For procurement context, comparator data from independent sources establishes the following benchmark IC50 values: Tazemetostat (EPZ-6438) exhibits IC50 values of 11 nM in peptide assays and 16 nM in nucleosome assays [1]; GSK126 demonstrates an IC50 of 9.9 nM against EZH2 wild-type [2]; and CPI-1205 (Lirametostat) exhibits a biochemical IC50 of 2 nM [3]. The 12 nM IC50 of Ezh2-IN-14 is directly comparable to the clinically validated inhibitor Tazemetostat (11 nM) and within 1.2-fold of GSK126 (9.9 nM), supporting its utility as a potent research tool for EZH2-dependent mechanistic studies.
| Evidence Dimension | EZH2 wild-type enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Tazemetostat (IC50 = 11 nM peptide assay, 16 nM nucleosome assay); GSK126 (IC50 = 9.9 nM); CPI-1205 (IC50 = 2 nM) |
| Quantified Difference | Ezh2-IN-14 IC50 is 1.09× Tazemetostat peptide IC50; 0.75× Tazemetostat nucleosome IC50; 1.21× GSK126 IC50 |
| Conditions | Cell-free methyltransferase assay with recombinant PRC2 complex and SAM cofactor |
Why This Matters
Enzymatic potency within 2-fold of clinically validated comparators confirms that Ezh2-IN-14 meets the potency threshold for reliable target engagement studies, supporting its procurement as a cost-effective alternative to clinical-stage inhibitors for basic research applications.
- [1] Knutson SK, Warholic NM, Wigle TJ, et al. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nat Chem Biol. 2012;8(11):890-896. View Source
- [2] McCabe MT, Ott HM, Ganji G, et al. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature. 2012;492(7427):108-112. View Source
- [3] Vaswani RG, Gehling VS, Dakin LA, et al. Identification of (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a potent and selective inhibitor of histone methyltransferase EZH2. J Med Chem. 2016;59(21):9928-9941. View Source
